2,2-Difluoro-4-(triazol-1-yl)butanoic acid
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Overview
Description
2,2-Difluoro-4-(triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C6H7F2N3O2. It is characterized by the presence of a triazole ring and two fluorine atoms attached to a butanoic acid backbone.
Mechanism of Action
Target of Action
Triazole derivatives, which are part of the compound’s structure, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that the triazole ring can form a c-n bond with the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Compounds containing a triazole ring have been found to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Compounds containing a triazole ring have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-(triazol-1-yl)butanoic acid typically involves the introduction of the triazole ring onto a difluorobutanoic acid precursor. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-(triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2-Difluoro-4-(triazol-1-yl)butanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-4-(pyrazol-1-yl)butanoic acid: Similar in structure but contains a pyrazole ring instead of a triazole ring.
2,2-Difluoro-4-(imidazol-1-yl)butanoic acid:
Uniqueness
2,2-Difluoro-4-(triazol-1-yl)butanoic acid is unique due to the presence of the triazole ring, which imparts specific chemical reactivity and biological activity. The difluoro substitution also enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-4-(triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-6(8,5(12)13)1-3-11-4-2-9-10-11/h2,4H,1,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUUPFJIBAZWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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